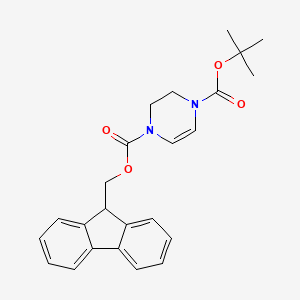

1-((9H-芴-9-基)甲基) 4-叔丁基 2,3-二氢吡嗪-1,4-二羧酸酯

描述

Comparative Study of the Regioselectivity and Reaction Media for the Synthesis of Pyrazoles

The first paper discusses the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which are structurally related to the compound of interest. The study highlights the impact of reaction media on the regioselectivity of the synthesis process. Using [BMIM][BF4] and pyridine as reaction media resulted in a mixture of isomeric pyrazoles, whereas high regioselectivity for 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles was achieved with NaOH in EtOH. This suggests that the choice of reaction media can significantly influence the outcome of pyrazole synthesis, which may be relevant for the synthesis of 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate .

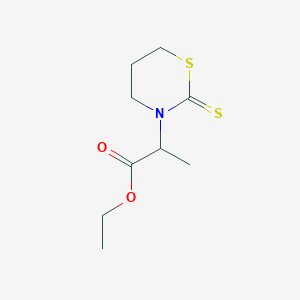

Synthesis and Reactivity of a 1,4-Dihydropyrazine Derivative

The second paper provides insights into the synthesis and reactivity of a dihydropyrazine derivative, which is closely related to the target compound. The described method involves the treatment of a methyl ester with dimethylaminopyridine and potassium carbonate to obtain N,N-Bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine. This compound was then used in Michael addition reactions with various nucleophiles. The study also explored the electrochemical behavior of the pyrazine derivative, which could be pertinent for understanding the electrochemical properties of 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate .

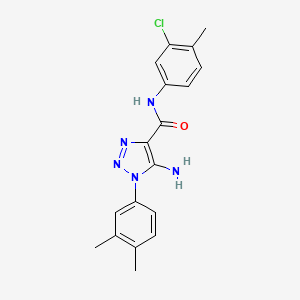

Functionalized Pyrazole Scaffolds as Antimicrobials and Antioxidants

The third paper introduces a new class of functionalized pyrazole scaffolds with potential antimicrobial and antioxidant activities. Although the core structure differs from the compound of interest, the methods used for synthesis and the evaluation of biological activities could provide a framework for similar studies on 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate. The study emphasizes the importance of structural modifications in achieving desired biological properties, which could be applicable to the design and synthesis of related compounds .

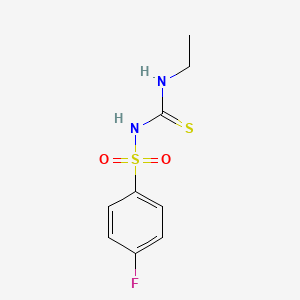

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

The fourth paper describes the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines to produce isomeric pyrazoles. The target fluorinated pyrazole-4-carboxylic acids were obtained on a multigram scale. This study provides a method that could potentially be adapted for the synthesis of fluorine-containing pyrazine derivatives, such as the compound of interest. The scalability of the synthesis is particularly noteworthy for potential industrial applications .

科学研究应用

合成和分子结构

化合物1-((9H-芴-9-基)甲基) 4-叔丁基 2,3-二氢吡嗪-1,4-二羧酸酯参与了各种合成过程。例如,通过特定反应过程形成了相关化合物叔丁基 4-(1-甲基-1H-吡唑-5-基)哌啶-1-羧酸酯,表明这类化合物在复杂有机合成中的潜力(Richter et al., 2009)。此外,对类似化合物的研究,如用于选择性传感的芴类化合物的合成,展示了芴衍生物在创建用于检测各种物质的敏感材料方面的多功能性(Han et al., 2020)。

材料科学和光电子学

芴衍生物,如1-((9H-芴-9-基)甲基) 4-叔丁基 2,3-二氢吡嗪-1,4-二羧酸酯,在材料科学中具有重要意义。对化合物如2-((9H-芴-9-基亚甲基)硫代苯)及其衍生物的研究显示了它们在制备电光材料中的应用,暗示了所讨论化合物的类似潜力(Lukes et al., 2005)。

药物和生物应用

结构类似于1-((9H-芴-9-基)甲基) 4-叔丁基 2,3-二氢吡嗪-1,4-二羧酸酯的化合物已被研究其生物活性。例如,一项关于N-芳基(烷基)-2-[2-(9H-芴-9-基亚甲基)肼基亚甲基]-5,5-二甲基-4-氧己酰胺的研究评估了其镇痛和抗菌活性,暗示了芴衍生物在药物应用中的潜力(Siutkina et al., 2019)。

属性

IUPAC Name |

1-O-tert-butyl 4-O-(9H-fluoren-9-ylmethyl) 2,3-dihydropyrazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-24(2,3)30-23(28)26-14-12-25(13-15-26)22(27)29-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-12,14,21H,13,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVFGGPQTSCVQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(4-{[bis(2-chloroethyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B2549564.png)

![(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2549569.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2549577.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)

![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)

![1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549582.png)

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)